

Application Notes: 6-Bromohex-2-yne in Medicinal Chemistry

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Compound Focus: 6-bromohex-2-yne

CAS No.: 55402-12-5

Cat. No.: S2901283

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Chemical Profile and Relevance

6-Bromohex-2-yne is an organic compound with the molecular formula C_6H_9Br . It features a carbon-carbon triple bond (alkyne) at the 2-position and a bromine atom at the terminal carbon, making it a bifunctional intermediate [1]. This combination allows for sequential and diverse chemical transformations, which is highly desirable in constructing complex molecular architectures for drug discovery [1]. Its molecular weight is 161.04 g/mol, and it is typically a liquid at room temperature [1].

Physicochemical and Safety Data

The following table summarizes the key data for **6-bromohex-2-yne** [1] [2].

Property	Value / Description
CAS Number	55402-12-5 [1]
Molecular Formula	C_6H_9Br [1]
Molecular Weight	161.04 g/mol [1]

Property	Value / Description
IUPAC Name	6-bromohex-2-yne [1]
SMILES	CC#CCCCBr [1]
Purity	≥98% (commercial source) [2]
Storage	Sealed in a dry environment at 2-8°C [2]
Hazard Statements	H226, H315, H319, H335 [2]

Safety Note: This compound is classified as a dangerous good. Hazard statements indicate it is flammable and causes skin and eye irritation and may cause respiratory irritation [2]. Appropriate safety measures, including the use of personal protective equipment (PPE) and working in a fume hood, are mandatory.

Key Synthetic Applications and Protocols

The primary utility of **6-bromohex-2-yne** in research stems from two key reactions: the substitution of the bromine atom and reactions at the alkyne triple bond.

Click Chemistry via CuAAC

The terminal alkyne can participate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry." This reaction is highly efficient and selective for conjugating two molecules, forming a 1,2,3-triazole linkage, which is stable and can mimic amide bonds in biological systems [1].

- **Typical Protocol:**

- **Reaction Setup:** In a round-bottom flask, dissolve **6-bromohex-2-yne** (1.0 equiv, ~161 mg, 1.0 mmol) and an organic azide (1.2 equiv) in a mixture of *tert*-butyl alcohol and water (1:1 v/v, 10 mL).
- **Catalyst Addition:** Add sodium ascorbate (0.2 equiv) and copper(II) sulfate pentahydrate (0.1 equiv) to the reaction mixture.
- **Reaction Execution:** Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

- **Work-up:** Upon completion, dilute the mixture with ethyl acetate (20 mL) and wash with brine (10 mL). Separate the organic layer and dry it over anhydrous magnesium sulfate.
- **Purification:** Filter and concentrate the organic solution under reduced pressure. Purify the crude product using flash column chromatography (silica gel, hexane/ethyl acetate) to obtain the triazole-linked conjugate.

Palladium-Catalyzed Cross-Coupling (Sonogashira)

The bromine atom is an excellent leaving group in Pd-catalyzed cross-coupling reactions. While the Sonogashira reaction is typically for terminal alkynes, the internal alkyne in **6-bromohex-2-yne** is still reactive in other Pd-catalyzed couplings, such as with Suzuki-Miyaura (with boronic acids) or Stille (with organotin reagents) reactions [1].

- **Typical Protocol (Suzuki-Miyaura Coupling):**
 - **Reaction Setup:** Charge a Schlenk tube with **6-bromohex-2-yne** (1.0 equiv), an aryl boronic acid (1.5 equiv), and potassium carbonate (2.0 equiv).
 - **Catalyst System:** Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the tube.
 - **Solvent Addition:** Add a degassed mixture of toluene/water (4:1 v/v, 10 mL) under an inert atmosphere (e.g., nitrogen or argon).
 - **Reaction Execution:** Heat the reaction mixture to 80-100°C with stirring for 6-16 hours. Monitor by TLC or LC-MS.
 - **Work-up:** Cool the mixture to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
 - **Purification:** Combine the organic extracts, dry over Na₂SO₄, and concentrate. Purify the residue via flash chromatography to yield the biaryl-coupled product.

Nucleophilic Substitution

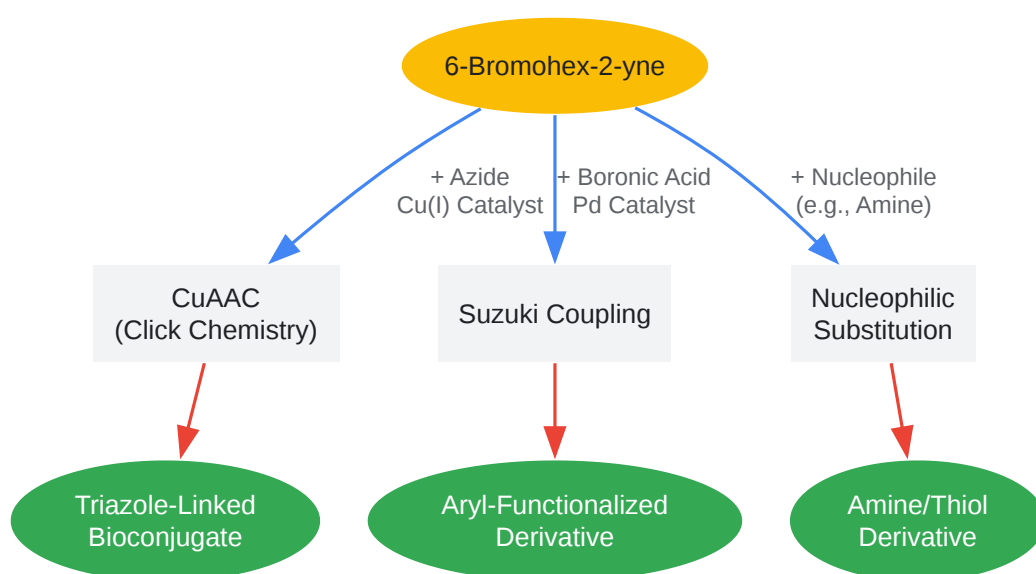
The bromine atom can be directly displaced by various nucleophiles, providing a straightforward route to introduce different functionalities onto the hex-2-yne backbone [1].

- **Typical Protocol (Amine Substitution):**
 - **Reaction Setup:** Combine **6-bromohex-2-yne** (1.0 equiv) with an excess of the primary or secondary amine (e.g., 3-5 equiv) in a suitable solvent like acetonitrile or DMF (5 mL).
 - **Reaction Execution:** Heat the mixture to 50-80°C and stir for 4-12 hours.
 - **Monitoring & Completion:** Monitor the reaction by TLC. The disappearance of the starting bromide indicates completion.

- **Work-up:** Cool the reaction. If a base is used (e.g., K_2CO_3), filter the mixture. Concentrate the filtrate under reduced pressure.
- **Purification:** Purify the resulting amine derivative by distillation or column chromatography.

Experimental Workflow and Molecular Relationships

The following diagram illustrates the key synthetic pathways available from **6-bromohex-2-yne**, as detailed in the protocols above.



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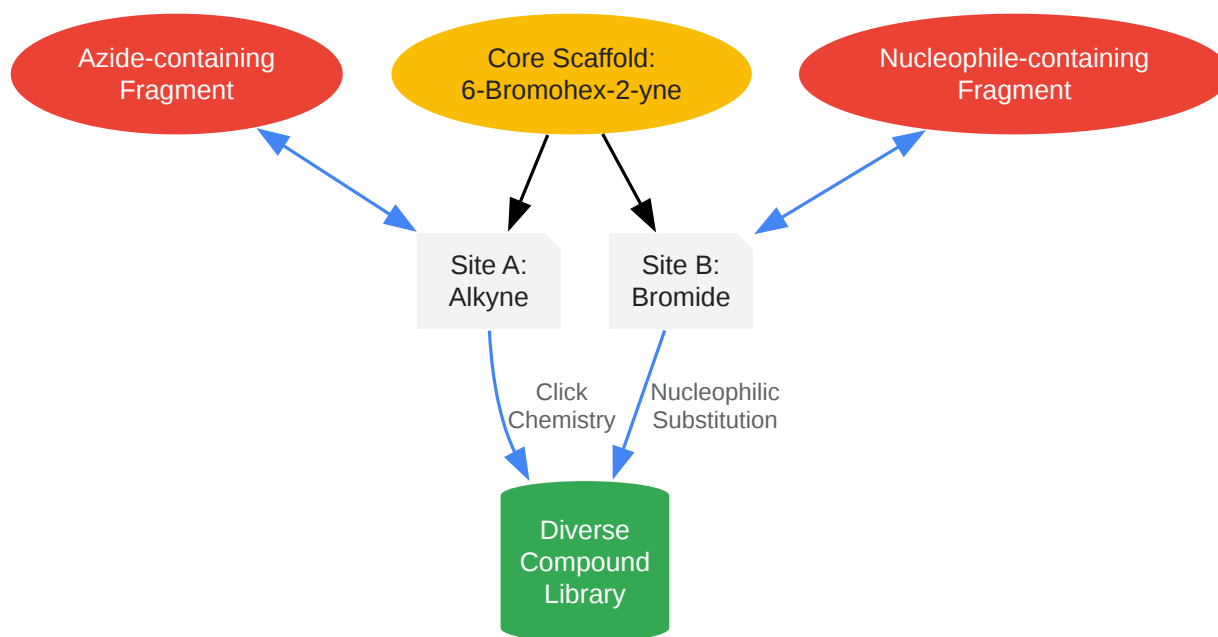
*Synthetic Pathways of **6-Bromohex-2-yne***

Application in Drug Discovery and Bioconjugation

The true value of **6-bromohex-2-yne** lies in its application to create more complex, bioactive structures.

- **Drug Discovery:** The molecule serves as a versatile scaffold or spacer. The alkyne can be used to attach a pharmacophore via click chemistry, while the bromine can be functionalized to fine-tune the molecule's electronic properties or solubility, aiding in the development of novel drug candidates [1].
- **Bioconjugation:** **6-Bromohex-2-yne** can be used to attach small molecule probes (e.g., fluorescent dyes, affinity tags) to larger biomolecules like peptides or proteins. This is crucial for developing targeted therapies, diagnostic tools, and chemical biology probes [1].

The diagram below conceptualizes its role in constructing a potential drug discovery library.



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Building a Compound Library Using 6-Bromohept-2-yne as a Core Scaffold

Conclusion

6-Bromohept-2-yne is a small yet powerful bifunctional building block in medicinal chemistry. Its well-understood reactivity profile enables researchers to efficiently synthesize a wide array of complex molecules. By following the outlined protocols for click chemistry, cross-coupling, and nucleophilic substitution, scientists can leverage this compound to accelerate the discovery and development of new therapeutic agents and biochemical tools.

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References

1. Buy 6-bromohex-2-yne | 55402-12-5 [smolecule.com]

2. 55402-12-5 | 6-Bromohex-2-yne [chemscene.com]

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